molecular formula C18H17NO4 B4419490 3-(4-methoxyphenyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide

3-(4-methoxyphenyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide

Cat. No. B4419490
M. Wt: 311.3 g/mol
InChI Key: UVDMJZAVISAUHH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide, also known as MDL-100,173, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a subject of interest for scientific research.

Mechanism of Action

3-(4-methoxyphenyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide exerts its effects through the modulation of various biological pathways and targets. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to modulate the activity of various ion channels and receptors, including the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to decrease pain sensitivity in animal models. Additionally, this compound has been shown to protect against neuronal damage and to promote neuronal survival in vitro and in vivo.

Advantages and Limitations for Lab Experiments

3-(4-methoxyphenyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its chemical properties and purity. Additionally, it has been extensively studied and characterized, making it a well-established tool for scientific research. However, there are also limitations to the use of this compound in laboratory experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the species and model used, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide. One area of interest is the development of novel derivatives and analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify its molecular targets. Furthermore, studies are needed to investigate the potential therapeutic applications of this compound in various disease models, including chronic pain, neurodegenerative diseases, and inflammation-related disorders. Overall, research on this compound has the potential to lead to the development of new and effective treatments for a range of medical conditions.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)propanamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, making it a promising candidate for the treatment of conditions such as chronic pain, neurodegenerative diseases, and inflammation-related disorders. Additionally, this compound has been studied for its potential use in drug discovery and development, as it has been shown to modulate various biological pathways and targets.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-oxo-3H-2-benzofuran-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-15-6-2-12(3-7-15)4-9-17(20)19-14-5-8-16-13(10-14)11-23-18(16)21/h2-3,5-8,10H,4,9,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDMJZAVISAUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C(=O)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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